Ethyl 2-(2-{[5-(adamantane-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-{[5-(adamantane-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The molecule features a thiadiazole ring, an adamantane moiety, and a benzoate ester, making it an intriguing subject for chemical research.
Mechanism of Action
Target of Action
Compounds with a similar thiadiazole ring have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
The thiadiazole ring, a key component of the compound, is known to interact strongly with biological targets due to its mesoionic character . This allows the compound to cross cellular membranes and exert its effects.
Biochemical Pathways
Compounds with a similar thiadiazole ring have been found to affect a broad spectrum of biochemical pathways .
Pharmacokinetics
Due to the mesoionic nature of the thiadiazole ring, these compounds are known to cross cellular membranes, suggesting good absorption and distribution .
Result of Action
Compounds with a similar thiadiazole ring have been found to exhibit a broad spectrum of biological activities .
Action Environment
It is known that the thiadiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize Ethyl 2-(2-{[5-(adamantane-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate, one approach involves a multistep process:
Formation of the 1,3,4-thiadiazole ring: : Starting with thiosemicarbazide and ethyl chloroformate, the thiadiazole ring is formed under basic conditions.
Introduction of the adamantane moiety: : The thiadiazole intermediate is reacted with adamantane carboxylic acid chloride in the presence of a base to form the adamantane-substituted thiadiazole.
Acylation reaction: : This intermediate undergoes an acylation reaction with ethyl 2-bromoacetate to introduce the ethyl ester and sulfanyl groups.
Amidation: : Finally, the intermediate is amidated with 2-aminobenzoic acid under condensation conditions to yield the desired product.
Industrial Production Methods
For industrial-scale production, optimization of the above reactions is necessary, involving:
High-purity reagents: : Ensuring the purity of starting materials to minimize side reactions.
Controlled reaction conditions: : Maintaining precise temperature, pH, and reaction time.
Efficient purification methods: : Employing techniques like recrystallization, column chromatography, or distillation to achieve high yield and purity.
Chemical Reactions Analysis
Ethyl 2-(2-{[5-(adamantane-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate can undergo several chemical reactions:
Types of Reactions
Oxidation: : The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: : Reductive cleavage of the sulfanyl group can yield the corresponding thiol.
Substitution: : Electrophilic or nucleophilic substitution on the benzene ring and thiadiazole ring.
Common Reagents and Conditions
Oxidation: : Use of hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Use of lithium aluminum hydride or sodium borohydride.
Substitution: : Halogenating agents (for electrophilic substitution) and alkyl halides (for nucleophilic substitution).
Major Products
Oxidation: : Formation of sulfoxide and sulfone derivatives.
Reduction: : Thiol-containing analogs.
Substitution: : Varied substituted products depending on the reagents and conditions used.
Scientific Research Applications
Chemistry
Ethyl 2-(2-{[5-(adamantane-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology
Medicine
This compound shows promise as a therapeutic agent, particularly in the development of antiviral, antibacterial, and anticancer drugs due to the presence of the thiadiazole ring, known for its bioactivity.
Industry
It can be utilized in materials science for developing novel polymers and as a stabilizer in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-{[5-(adamantane-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate.
Ethyl 2-(2-{[5-(cyclohexane-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate.
Ethyl 2-(2-{[5-(phenylamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate.
Uniqueness
While similar compounds may share the thiadiazole ring and benzoate ester, this compound is unique due to the presence of the adamantane moiety, which imparts distinct steric and electronic properties, enhancing its stability and biological activity.
Properties
IUPAC Name |
ethyl 2-[[2-[[5-(adamantane-1-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4S2/c1-2-32-20(30)17-5-3-4-6-18(17)25-19(29)13-33-23-28-27-22(34-23)26-21(31)24-10-14-7-15(11-24)9-16(8-14)12-24/h3-6,14-16H,2,7-13H2,1H3,(H,25,29)(H,26,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOUOKBUHOGAAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.